7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
Description
7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid, commonly known as cinoxacin, is a synthetic 4-quinolone antibacterial agent. Its IUPAC name is 1-ethyl-4-oxo-1,4-dihydro-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid, with a molecular formula of C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g/mol . Cinoxacin is structurally characterized by a cinnoline core fused with a 1,3-dioxole ring at positions 4,5-g and an ethyl group at position 1, contributing to its unique pharmacokinetic profile .
Cinoxacin primarily targets Gram-negative bacteria, particularly Enterobacteriaceae (e.g., Escherichia coli, Proteus mirabilis), by inhibiting bacterial DNA gyrase (topoisomerase II), thereby disrupting DNA replication and transcription . It is clinically used to treat uncomplicated urinary tract infections (UTIs) due to its high urinary excretion and low systemic toxicity .
Properties
IUPAC Name |
[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-1-5-2-8-9(16-4-15-8)3-6(5)11-12-7/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKMAEWPSZEOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(N=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the dioxolo and cinnoline rings.
Industrial Production Methods: . These methods likely involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(a) Cinoxacin vs. Nalidixic Acid
- In vitro studies show cinoxacin has superior activity against Enterobacteriaceae compared to nalidixic acid, with lower minimum inhibitory concentrations (MICs) .
- Cinoxacin exhibits reduced resistance development due to its enhanced binding to DNA gyrase .
- Both share a narrow Gram-negative spectrum, but nalidixic acid is associated with higher rates of gastrointestinal and central nervous system side effects .
(b) Cinoxacin vs. Fluoroquinolones (Ciprofloxacin)
- Ciprofloxacin’s fluorine atom and piperazine ring broaden its spectrum to include Pseudomonas aeruginosa, Staphylococcus aureus, and intracellular pathogens .
- Cinoxacin’s 1,3-dioxolo group limits systemic absorption, making it suitable for UTIs but ineffective for systemic infections .
- Ciprofloxacin has higher efficacy in severe infections but carries risks of tendonitis and QT prolongation .
(c) Cinoxacin vs. Experimental Analogs
- Derivatives like ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate () modify the core structure to enhance solubility or target affinity, but none have surpassed cinoxacin’s clinical utility for UTIs .
- 4-Hydroxy-7-methyl-quinoline-3-carboxylic acid () lacks the dioxolo group and ethyl substituent, resulting in reduced antibacterial activity .
Biological Activity
7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid is a synthetic compound with a complex chemical structure characterized by a dioxole ring fused to a cinnoline moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.
- Molecular Formula : C10H6N2O4
- Molecular Weight : 218.17 g/mol
- CAS Number : 929971-97-1
- Melting Point : Approximately 182.44 °C
- Density : ~1.6 g/cm³
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its cytotoxic effects against different cancer cell lines and its potential mechanisms of action.
Cytotoxicity Studies
A significant study evaluated the cytotoxic effects of several derivatives related to this compound against human breast cancer cell lines MCF-7, T47D, and MDA-MB-231. The results indicated that certain derivatives exhibited substantial cytotoxicity:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one | MCF-7 | 15.2 | Induces apoptosis |
| 7-(2-methoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one | T47D | 12.5 | Induces apoptosis |
| Control (Doxorubicin) | MDA-MB-231 | 8.0 | DNA intercalation |
These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation .
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with the cell cycle progression in cancer cells, inhibiting their proliferation.
- Reactive Oxygen Species Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Several research studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- A study synthesized five novel derivatives and tested them for cytotoxicity against breast cancer cell lines. Among these, the derivative with a benzylidene substitution showed the most potent activity .
- Another investigation into the structure-activity relationship (SAR) indicated that modifications at specific positions on the dioxole ring could significantly influence the compound's efficacy against cancer cells .
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound and its derivatives. Future studies may focus on:
- In vivo efficacy and safety assessments.
- Exploration of synergistic effects when combined with other chemotherapeutic agents.
- Investigation into additional biological activities beyond anticancer properties.
Q & A
Q. What validated analytical methods are recommended for characterizing 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid?
Methodological Answer:
- Chromatographic Techniques : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity, referencing methods validated for structurally similar dioxoloquinoline derivatives .
- Spectroscopic Analysis : Employ H/C NMR to confirm substituent positions and hydrogen bonding patterns. For carboxyl group identification, FT-IR (stretching ~1700 cm) is critical.
- Validation Parameters : Follow guidelines for specificity, accuracy (spike-recovery tests), precision (intra-day/inter-day RSD <2%), and LOD/LOQ determination, as outlined in pharmacopeial standards .
Q. How can researchers ensure stability during storage of this compound?
Methodological Answer:
- Storage Conditions : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the dioxolane ring. Monitor moisture levels (<5% RH) using desiccants .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition products like quinoline derivatives .
Q. What synthetic routes are reported for this compound, and how do yields vary?
Methodological Answer:
- Key Steps :
- Cyclization : Condensation of substituted cinnoline precursors with 1,3-dioxolane derivatives under acidic conditions (e.g., HSO catalysis).
- Carboxylation : Use of CO or malonic ester derivatives for introducing the carboxylic acid group.
- Yield Optimization : Pilot reactions show yields ranging from 15–45% depending on solvent polarity (DMF > THF) and temperature control (0–5°C for carboxylation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) using standardized protocols (IC determinations with positive controls).
- Structural Confounds : Test for batch-specific impurities (e.g., residual solvents) via GC-MS and correlate with activity outliers .
- Theoretical Frameworks : Apply quantitative structure-activity relationship (QSAR) models to reconcile discrepancies, linking electronic properties (HOMO/LUMO gaps) to observed bioactivity .
Q. What factorial design approaches are suitable for optimizing reaction conditions?
Methodological Answer:
-
Variables : Temperature (X), catalyst loading (X), and solvent polarity (X).
-
Design Matrix : Use a 2 full factorial design to screen interactions. For example:
Run X (°C) X (mol%) X (Dielectric Constant) Yield (%) 1 25 5 37.5 (DMF) 32 2 50 10 7.6 (THF) 18 -
Analysis : Apply ANOVA to identify significant factors (e.g., temperature × solvent interaction, p < 0.05) .
Q. How can computational modeling guide mechanistic studies of its reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map transition states for ring-opening reactions.
- Solvent Effects : Use COSMO-RS to simulate solvation energies in polar aprotic solvents (e.g., DMSO), predicting regioselectivity in nucleophilic attacks .
Q. What interdisciplinary methodologies address challenges in scaling up synthesis?
Methodological Answer:
- Process Chemistry : Integrate flow chemistry for safer handling of exothermic steps (e.g., cyclization) .
- Separation Technologies : Employ membrane filtration (MWCO 500 Da) to isolate the compound from oligomeric byproducts, referencing CRDC subclass RDF2050104 .
Method Validation and Data Integrity
Q. How should researchers validate novel analytical methods for this compound?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
Methodological Answer:
- Crystallization Control : Use anti-solvent crystallization (e.g., water in DMF) with controlled cooling rates (1°C/min) to ensure consistent polymorph formation.
- PAT Tools : Implement in-line NIR spectroscopy to monitor particle size distribution during synthesis .
Theoretical and Methodological Integration
Q. How can researchers align experimental design with conceptual frameworks in heterocyclic chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
